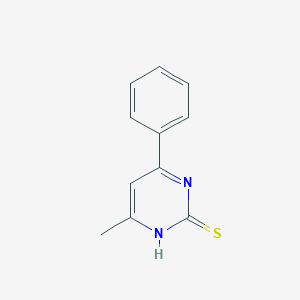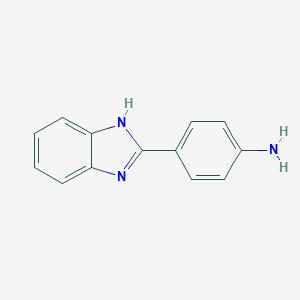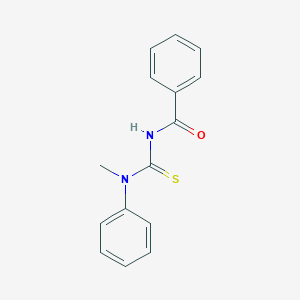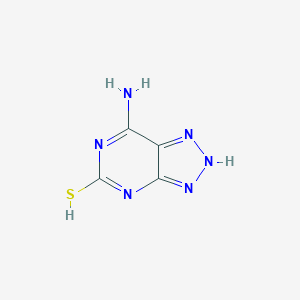
5H-1,2,3-Triazolo(4,5-d)pyrimidine-5-thione, 1,4-dihydro-7-amino-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5H-1,2,3-Triazolo(4,5-d)pyrimidine-5-thione, 1,4-dihydro-7-amino- is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential applications in drug discovery. This compound is known to possess a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-viral properties.
Mecanismo De Acción
The mechanism of action of 5H-1,2,3-Triazolo(4,5-d)pyrimidine-5-thione, 1,4-dihydro-7-amino- is not fully understood. However, it is believed to exert its biological activities by modulating various signaling pathways in cells. For example, it has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in the regulation of inflammation and immune responses. It also inhibits the activity of cyclin-dependent kinases (CDKs), which are involved in the regulation of cell cycle progression.
Efectos Bioquímicos Y Fisiológicos
5H-1,2,3-Triazolo(4,5-d)pyrimidine-5-thione, 1,4-dihydro-7-amino- has been shown to have several biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, which are involved in the pathogenesis of various inflammatory disorders. It also induces cell cycle arrest and apoptosis in cancer cells, which makes it a potential candidate for cancer therapy. Additionally, it has been shown to inhibit the replication of several viruses, including HIV and HCV.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 5H-1,2,3-Triazolo(4,5-d)pyrimidine-5-thione, 1,4-dihydro-7-amino- is its broad range of biological activities, which makes it a potential candidate for the development of drugs for various diseases. It also has good pharmacokinetic properties, including good oral bioavailability and metabolic stability. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to formulate for oral administration.
Direcciones Futuras
There are several future directions for the research on 5H-1,2,3-Triazolo(4,5-d)pyrimidine-5-thione, 1,4-dihydro-7-amino-. One of the potential areas of application is in the development of drugs for the treatment of inflammatory disorders such as rheumatoid arthritis and inflammatory bowel disease. Another potential area of application is in the development of anti-cancer drugs, particularly for the treatment of solid tumors. Additionally, further research is needed to fully understand the mechanism of action of this compound and to identify potential drug targets.
Métodos De Síntesis
The synthesis of 5H-1,2,3-Triazolo(4,5-d)pyrimidine-5-thione, 1,4-dihydro-7-amino- can be achieved by the reaction of 5-mercapto-1,2,3-triazole-4-carboxamide with 2,4,6-trichloropyrimidine in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent such as dimethylformamide or dimethyl sulfoxide at elevated temperatures. The resulting product is then purified by column chromatography to obtain the desired compound in high yield and purity.
Aplicaciones Científicas De Investigación
5H-1,2,3-Triazolo(4,5-d)pyrimidine-5-thione, 1,4-dihydro-7-amino- has been extensively studied for its potential applications in drug discovery. This compound has been shown to possess potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). It also exhibits anti-tumor activity by inducing cell cycle arrest and apoptosis in cancer cells. Additionally, this compound has been shown to possess anti-viral activity against several viruses, including human immunodeficiency virus (HIV) and hepatitis C virus (HCV).
Propiedades
Número CAS |
87866-18-0 |
|---|---|
Nombre del producto |
5H-1,2,3-Triazolo(4,5-d)pyrimidine-5-thione, 1,4-dihydro-7-amino- |
Fórmula molecular |
C4H4N6S |
Peso molecular |
168.18 g/mol |
Nombre IUPAC |
7-amino-2,4-dihydrotriazolo[4,5-d]pyrimidine-5-thione |
InChI |
InChI=1S/C4H4N6S/c5-2-1-3(9-10-8-1)7-4(11)6-2/h(H4,5,6,7,8,9,10,11) |
Clave InChI |
JLMNKZSTJKHESS-UHFFFAOYSA-N |
SMILES isomérico |
C12=NNN=C1N=C(N=C2N)S |
SMILES |
C12=NNN=C1NC(=S)N=C2N |
SMILES canónico |
C12=NNN=C1N=C(N=C2N)S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



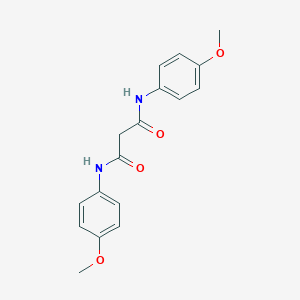
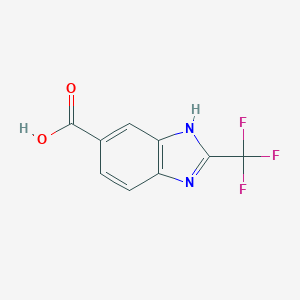
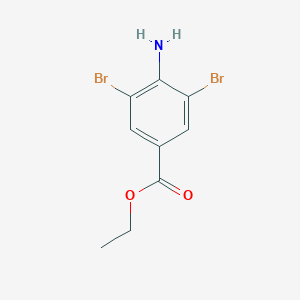
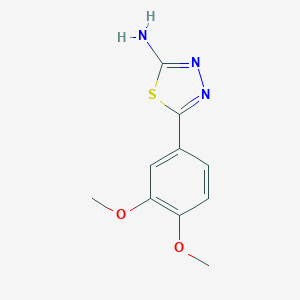
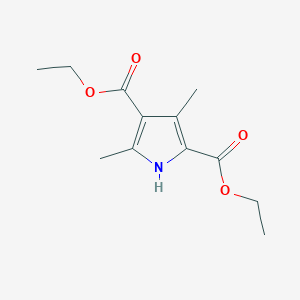
![2-Oxa-7-azaspiro[4.5]decane](/img/structure/B182942.png)
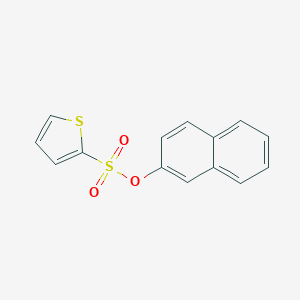
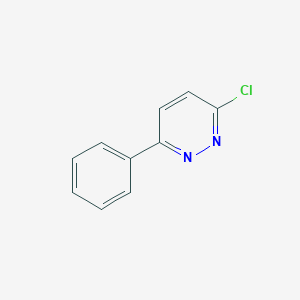
![(2S)-2-[[(2S)-6-amino-2-(phenylmethoxycarbonylamino)hexanoyl]amino]-4-methylpentanoic acid](/img/structure/B182947.png)

